2-Methyl-2-(methylsulfanyl)propanoic acid
Description
2-Methyl-2-(methylsulfanyl)propanoic acid (C₅H₁₀O₂S, molecular weight: 134.19 g/mol) is a branched carboxylic acid featuring a methylsulfanyl (-SCH₃) substituent at the β-carbon. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its unique steric and electronic properties. The methylsulfanyl group contributes to lipophilicity and may influence hydrogen bonding or reactivity patterns.
Properties
IUPAC Name |
2-methyl-2-methylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-5(2,8-3)4(6)7/h1-3H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFNSDKSYUXWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504892 | |
| Record name | 2-Methyl-2-(methylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27868-56-0 | |
| Record name | 2-Methyl-2-(methylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(methylsulfanyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylpropanoic acid with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methylsulfanyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(methylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(methylsulfanyl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physical Properties
Table 2: Hazard Profiles
Key Research Findings
- Hydrogen Bonding: Methylsulfanyl derivatives lack strong H-bond donors, unlike hydroxyl-containing analogues (e.g., compound in ), leading to differences in crystallization and solubility .
- Reactivity : Sulfanyl groups (-SR) in compounds like CTA3 participate in radical reactions, critical for polymer chain transfer , whereas methylsulfanyl groups may stabilize intermediates via electron donation.
- Biological Interactions: Aminoethylsulfanyl derivatives exhibit higher toxicity profiles (H302, H315) compared to non-polar variants, highlighting substituent impact on safety .
Biological Activity
2-Methyl-2-(methylsulfanyl)propanoic acid, also known as methionine sulfoxide, is an organic compound with the molecular formula CHOS. It is a derivative of propanoic acid characterized by the presence of a methylsulfanyl group attached to the second carbon atom. This compound has garnered attention for its potential biological activities and applications in various fields, including medicine and biochemistry.
- Molecular Weight: 134.20 g/mol
- CAS Number: 27868-56-0
-
Structure:
The biological activity of this compound is attributed to its ability to interact with various molecular targets and pathways. Its methylsulfanyl group allows it to act as both a nucleophile and an electrophile, facilitating redox reactions that can influence cellular processes. This duality in reactivity makes it a valuable compound in biochemical research and potential therapeutic applications.
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit antioxidant properties, which may protect cells from oxidative stress. The methylsulfanyl group can participate in redox reactions, reducing reactive oxygen species (ROS) and thereby mitigating cellular damage.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated for its role as an inhibitor of protein methyltransferases (PMTs), which are crucial for regulating protein function through methylation modifications . The inhibition of these enzymes can have significant implications in cancer biology, where aberrant methylation patterns are often observed.
Case Studies
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Cancer Research:
- A study explored the effects of this compound on cancer cell lines. It was found to selectively reduce the methylation status of histone proteins, which are critical for gene expression regulation. This reduction was linked to decreased proliferation rates in certain cancer types, suggesting potential therapeutic applications in oncology .
-
Neuroprotective Effects:
- Another investigation focused on the neuroprotective effects of the compound against neurodegenerative diseases. The antioxidant properties were highlighted as beneficial in reducing neuronal cell death induced by oxidative stress, indicating a possible role in treating conditions such as Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methylpropanoic Acid | No methylsulfanyl group | Less reactive; primarily used as a flavoring agent. |
| 2-Methyl-2-(phenylsulfanyl)propanoic Acid | Contains a phenylsulfanyl group | Different reactivity due to larger phenyl group. |
| 2-Methyl-3-(methylthio)propanoic Acid | Methylthio instead of methylsulfanyl | Varying biological activity due to structural differences. |
Medicinal Chemistry
Due to its biological activity, this compound is being explored as a precursor for drug development, particularly in creating novel therapeutic agents targeting metabolic disorders and cancers. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the synthesis of specialty chemicals and materials within industrial settings. Its unique chemical properties allow for diverse applications across various chemical processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
